Potassium 3,5-Diiodosalicylate
Potassium 3,5-Diiodosalicylate
Brand Name:
Vulcanchem
CAS No.:
17274-17-8
VCID:
VC21029430
InChI:
InChI=1S/C7H4I2O3.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1
SMILES:
C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[K+]
Molecular Formula:
C7H3I2NaO3
Molecular Weight:
411.90 g/mol
Potassium 3,5-Diiodosalicylate
CAS No.: 17274-17-8
Cat. No.: VC21029430
Molecular Formula: C7H3I2NaO3
Molecular Weight: 411.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17274-17-8 |
|---|---|
| Molecular Formula | C7H3I2NaO3 |
| Molecular Weight | 411.90 g/mol |
| IUPAC Name | sodium;2-hydroxy-3,5-diiodobenzoate |
| Standard InChI | InChI=1S/C7H4I2O3.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | PBMNRTLTNHTZRR-UHFFFAOYSA-M |
| Isomeric SMILES | C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[K+] |
| SMILES | C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[K+] |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator